Triacetate lactone oxoanion

Description

Significance of Pyranone Structures in Chemical Biology

Pyranone and its derivatives are a class of heterocyclic compounds characterized by a six-membered ring containing an oxygen atom and a ketone group. hmdb.caontosight.ai These structures are of considerable interest in chemical biology due to their presence in a wide array of natural products with diverse and potent biological activities. nih.govresearchgate.net

Pyranone-containing natural products have demonstrated a broad spectrum of bioactivities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, cytotoxic, and insecticidal properties. ontosight.airesearchgate.netontosight.ai This has made them attractive scaffolds for the development of new therapeutic agents and agrochemicals. The exploration of pyranone derivatives continues to be an active area of research, with scientists investigating their potential applications in medicinal chemistry and as probes to study biological processes. nih.govontosight.ai The structural diversity and biological relevance of pyranones underscore their importance as privileged structures in the field of chemical biology.

Overview of Triacetate Lactone and its Anionic Form in Biosynthetic Pathways

Triacetic acid lactone (TAL), scientifically known as 4-hydroxy-6-methyl-2-pyrone, is a naturally occurring polyketide. hmdb.cawikipedia.org In biological systems, its formation is primarily catalyzed by the enzyme 2-pyrone synthase (2-PS), a type III polyketide synthase (PKS). wikipedia.orgnih.govnih.gov This enzyme facilitates the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA. hmdb.cawikipedia.org The process involves the formation of a 3,5-diketohexanoate thioester intermediate, which then undergoes a ring-closing lactonization to yield TAL. wikipedia.org

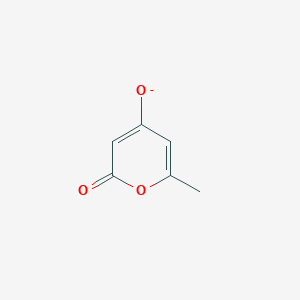

The triacetate lactone oxoanion is the conjugate base of TAL, formed by the deprotonation of the hydroxyl group at the C4 position. ebi.ac.ukebi.ac.uk This anionic form is significant in the context of its chemical reactivity. The negative charge is delocalized across the pyranone ring, influencing its nucleophilicity. Specifically, a substantial negative charge accumulates on the C3 carbon, making it a nucleophilic center and a key site for further chemical modifications. wikipedia.org

Historical Context and Evolution of Triacetate Lactone Research

The study of triacetic acid lactone dates back to early investigations into the chemistry of natural products. One of the initial syntheses of TAL involved the treatment of dehydroacetic acid with sulfuric acid at high temperatures. wikipedia.org The biosynthesis of acetate-derived phenols, or polyketides, including TAL, became a significant area of research in the mid-20th century. acs.org

A pivotal moment in TAL research was the discovery and characterization of the enzyme 2-pyrone synthase (2-PS) from the plant Gerbera hybrida. illinois.edu This discovery elucidated the specific enzymatic pathway for TAL production in nature and opened the door for its biotechnological production. illinois.edu Subsequent research has focused on heterologous expression of the 2-PS gene in various microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, to achieve efficient and sustainable production of TAL from renewable feedstocks like glucose. wikipedia.orgillinois.edunih.gov

Modern research continues to explore the metabolic engineering of microorganisms to enhance TAL yields. nih.govnih.gov This includes strategies to increase the precursor supply of acetyl-CoA and malonyl-CoA and to optimize the expression and activity of the 2-PS enzyme. nih.govnih.gov Furthermore, TAL is recognized as a valuable platform chemical, serving as a precursor for the synthesis of various other commercially important chemicals. hmdb.cawikipedia.org

Detailed Research Findings

Biosynthesis of Triacetate Lactone

The biosynthesis of triacetic acid lactone is a well-studied example of polyketide synthesis. Polyketide synthases (PKSs) are enzymes that produce a wide variety of natural products through the iterative condensation of small carboxylic acid units. wikipedia.orgtaylorandfrancis.com TAL is synthesized by a type III PKS, which are homodimeric enzymes that catalyze a series of decarboxylative Claisen condensations. nih.gov

The enzymatic synthesis of TAL by 2-pyrone synthase (2-PS) has been successfully demonstrated in various microbial systems. Research has shown that the yield of TAL can be significantly influenced by the choice of host organism and the specific metabolic engineering strategies employed.

Table 1: Microbial Production of Triacetic Acid Lactone

| Host Organism | Key Engineering Strategy | Reported Titer/Yield | Reference |

|---|---|---|---|

| Escherichia coli | Heterologous expression of 2-PS | 40% yield | wikipedia.org |

| Saccharomyces cerevisiae | Heterologous expression of 2-PS | 70% yield | wikipedia.org |

| Pichia pastoris | Introduction of a heterologous TAL biosynthetic pathway and enhancement of acetyl-CoA supply | 825.6 mg/L | nih.gov |

These studies highlight the potential of metabolic engineering to create efficient microbial cell factories for the production of TAL.

Chemical Properties and Reactivity

Triacetic acid lactone is a light yellow solid that is soluble in organic solvents. wikipedia.org Its chemical structure features a pyranone ring with a hydroxyl group at the C4 position and a methyl group at the C6 position. The molecule exists in tautomeric forms, with the 4-hydroxy tautomer being dominant. hmdb.ca

The reactivity of TAL is largely dictated by the electronic nature of the pyranone ring. The presence of the enol-like hydroxyl group makes the C3 position nucleophilic, allowing for various chemical transformations. wikipedia.org This reactivity makes TAL a versatile intermediate in organic synthesis.

Compound Information

Table 2: Compounds Mentioned in this Article

| Compound Name | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Triacetic acid lactone | TAL, 4-Hydroxy-6-methyl-2-pyrone, 4-Hydroxy-6-methyl-2H-pyran-2-one | C₆H₆O₃ | 126.11 |

| This compound | - | C₆H₅O₃⁻ | 125.10 |

| Acetyl-CoA | - | C₂₃H₃₈N₇O₁₇P₃S | 809.57 |

| Malonyl-CoA | - | C₂₄H₃₈N₇O₁₉P₃S | 853.56 |

Structure

3D Structure

Properties

Molecular Formula |

C6H5O3- |

|---|---|

Molecular Weight |

125.1 g/mol |

IUPAC Name |

2-methyl-6-oxopyran-4-olate |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3/p-1 |

InChI Key |

NSYSSMYQPLSPOD-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC(=O)O1)[O-] |

Canonical SMILES |

CC1=CC(=CC(=O)O1)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Triacetate Lactone Oxoanion and Its Precursors

Enzymatic Catalysis and Biotransformation Pathways

The biosynthesis of triacetate lactone is predominantly achieved through enzymatic catalysis, leveraging the capabilities of specific polyketide synthases. These enzymes offer high specificity and operate under mild conditions, making them ideal candidates for green chemistry applications.

Role of 2-Pyrone Synthase (2-PS) in Triacetate Lactone Biosynthesis

The primary enzyme responsible for the biological synthesis of triacetate lactone (also known as 4-hydroxy-6-methyl-2-pyrone) is 2-pyrone synthase (2-PS), a type III polyketide synthase (PKS) originally isolated from the ornamental plant Gerbera hybrida. uniprot.orgresearchgate.netcore.ac.uk This enzyme constructs the characteristic pyrone backbone of TAL from simple acyl-CoA precursors. researchgate.net

2-Pyrone synthase exhibits precise substrate specificity to catalyze the formation of triacetate lactone. The biosynthesis requires one molecule of acetyl-CoA as a starter unit and two molecules of malonyl-CoA as extender units. uniprot.orgnih.gov The reaction involves the sequential condensation of these substrates to build the polyketide chain. nih.gov

Table 1: Substrates for 2-Pyrone Synthase in Triacetate Lactone Synthesis

| Substrate Role | Compound Name | Quantity per Mole of TAL |

|---|---|---|

| Starter Unit | Acetyl-CoA | 1 |

The formation of triacetate lactone by 2-PS proceeds through a series of decarboxylative Claisen condensation reactions, a hallmark of polyketide synthases. nih.govwikipedia.org The process begins with the loading of the acetyl-CoA starter unit onto the enzyme's active site. Subsequently, two successive condensation reactions occur, each incorporating an acetate (B1210297) unit derived from the decarboxylation of a malonyl-CoA molecule. nih.gov

These condensations extend the polyketide chain, leading to the formation of a linear thioester-linked intermediate, specifically a 3,5-diketohexanoate thioester, bound to the enzyme. This intermediate then undergoes a final intramolecular cyclization reaction, releasing it from the enzyme as the stable triacetate lactone pyrone ring. The entire sequence of acyl transfer, decarboxylation, condensation, and cyclization is orchestrated within the single active site of the homodimeric 2-PS enzyme.

The catalytic efficiency of 2-pyrone synthase is a critical parameter for its application in industrial biotechnology. Kinetic analyses are performed to determine key values such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). While detailed kinetic data for the wild-type Gerbera hybrida 2-PS is foundational, much research has focused on improving its efficiency through protein engineering.

Directed evolution of 2-PS has yielded variants with significantly enhanced performance. For instance, through mutagenesis and high-throughput screening, a 2-PS variant was developed that exhibited a 19-fold improvement in catalytic efficiency (k_cat/K_m) towards the substrate malonyl-CoA. researchgate.net In another study, screening of 2-PS mutants in E. coli led to the discovery of a variant with a 44-fold faster k_cat than the wild-type enzyme. researchgate.net These engineered enzymes, with their superior kinetic profiles, are crucial for achieving high production titers in microbial hosts.

Table 2: Reported Improvements in 2-Pyrone Synthase (2-PS) Catalytic Efficiency

| Study Focus | Reported Improvement | Reference |

|---|---|---|

| Directed Evolution | 19-fold increase in k_cat/K_m for malonyl-CoA | researchgate.net |

| Mutant Screening | 44-fold increase in k_cat over wild-type | researchgate.net |

Engineered Microbial Production Systems for Triacetate Lactone

To move beyond in vitro synthesis and create scalable production platforms, 2-pyrone synthase has been expressed in various microbial hosts. Escherichia coli, due to its rapid growth and well-understood genetics, has been a primary chassis for the metabolic engineering of triacetate lactone production.

The heterologous expression of the g2ps1 gene (encoding 2-PS) in E. coli successfully established the first microbial production route for triacetate lactone. illinois.edu Early studies under fermentor-controlled conditions achieved a titer of 0.47 g/L of TAL from glucose. illinois.edu However, a significant challenge is the inherent toxicity of TAL to E. coli, which can limit production capacity. nih.gov

Subsequent metabolic engineering efforts have focused on both improving the enzyme and optimizing the host strain. Strategies include:

Enzyme Engineering: Introducing highly active 2-PS variants, such as those identified through directed evolution, has led to dramatic increases in production, with some mutants conferring up to a 20-fold improvement in TAL production and a 46-fold increase in titer. researchgate.netresearchgate.net

Increasing Precursor Supply: Enhancing the intracellular pool of malonyl-CoA, a key building block, has proven effective. researchgate.net

Host Genome Engineering: Screening of E. coli genomic overexpression libraries has identified novel gene targets for improving TAL yield. Plasmid-based overexpression of genes such as betT (a choline (B1196258) transporter), ompN (an outer membrane porin), and pykA (a pyruvate (B1213749) kinase) improved TAL yield by up to 49% over control strains, demonstrating that optimizing host cell physiology is crucial for maximizing production. researchgate.netnih.gov

These combined approaches have steadily increased the titers and yields of triacetate lactone in E. coli, showcasing the power of systematic metabolic engineering.

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| Triacetate lactone | Product |

| Triacetate lactone oxoanion | Analyte form |

| 4-hydroxy-6-methyl-2-pyrone | Systematic name for TAL |

| Acetyl-CoA | Starter substrate |

| Malonyl-CoA | Extender substrate |

| 3,5-diketohexanoate thioester | Reaction intermediate |

| Phloroglucinol (B13840) | Downstream product |

| Gerberin | Natural product precursor |

| Parasorboside | Natural product precursor |

| Glucose | Carbon source |

| Pyruvate | Metabolic intermediate |

Bioproduction in Oleaginous Yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica)

The production of triacetate lactone has been successfully demonstrated in both the conventional yeast Saccharomyces cerevisiae and the non-conventional oleaginous yeast Yarrowia lipolytica. mdpi.comnih.gov Y. lipolytica, in particular, has emerged as a promising industrial host due to its natural ability to produce and accumulate high levels of lipids, which means it has a high intrinsic flux towards the key precursors, acetyl-CoA and malonyl-CoA. mdpi.comnih.gov This oleaginous yeast utilizes the ATP:citrate lyase (ACL) pathway to generate a cytosolic pool of acetyl-CoA, a feature that can be leveraged for TAL synthesis. nih.gov

Engineering efforts in Y. lipolytica have achieved significant success. By expressing the 2-pyrone synthase (2-PS) gene from Gerbera hybrida, researchers have enabled TAL production in this host. nih.govresearchgate.net Further strategies, such as inducing lipid biosynthesis by creating nitrogen-limited growth conditions, have been shown to increase TAL titers. nih.govresearchgate.net One study reported that engineering Y. lipolytica with a heterologous 2-PS and optimizing acetyl-CoA pathways resulted in a maximum TAL titer of approximately 35.9 g/L in a bioreactor, reaching up to 43% of the theoretical yield from glucose. mdpi.comfrontiersin.org In another instance, strain modifications and batch fermentation in nitrogen-limited medium yielded TAL titers of 2.6 g/L. researchgate.net

While S. cerevisiae is a well-established industrial organism, its capacity for TAL production has been considered limited by the availability of the acetyl-CoA precursor pool. mdpi.com Nevertheless, engineered strains of industrial S. cerevisiae have been developed for TAL production, with one report showing a titer of 5.2 g/L in a fed-batch cultivation with ethanol (B145695) feed. mdpi.com

| Host Organism | Engineering Strategy | Max. Titer Achieved | Reference |

| Yarrowia lipolytica | Heterologous Gh2PS expression, cytosolic acetyl-CoA pathway engineering | ~35.9 g/L | mdpi.com |

| Yarrowia lipolytica | 2-PS expression, nitrogen-limited growth | 2.6 g/L | researchgate.net |

| Saccharomyces cerevisiae | Fed-batch cultivation with ethanol feed | 5.2 g/L | mdpi.com |

Metabolic Engineering Strategies for Upstream Precursor Availability (e.g., Malonyl-CoA flux)

A critical bottleneck in the microbial production of polyketides is the supply of the precursor molecule, malonyl-CoA. biorxiv.orgbiorxiv.org Consequently, extensive metabolic engineering has focused on increasing its intracellular availability. biorxiv.orgbiorxiv.org Traditional strategies have centered on the acetyl-CoA carboxylation pathway. biorxiv.orgbiorxiv.org This includes discovering and utilizing novel acetyl-CoA carboxylases (ACC) with higher activity and modifying metabolic networks to direct more carbon flux towards malonyl-CoA. mdpi.combiorxiv.org For instance, introducing a post-translational regulation-free ACC1 mutant from S. cerevisiae into Pichia pastoris increased TAL titer by 11% compared to the control strain. mdpi.com

In Yarrowia lipolytica, overexpressing the native acetyl-CoA carboxylase (ACC1) and malic enzyme (MAE1) was part of a strategy that significantly improved TAL production from acetic acid. nih.gov However, the complex regulation of acetyl-CoA metabolism and the energy-intensive nature of the biotin-dependent ACC enzyme present challenges. biorxiv.orgbiorxiv.org

To circumvent these issues, alternative pathways for malonyl-CoA synthesis are being explored. One novel approach involves an α-keto acid dehydrogenase complex from Streptomyces avermitilis, which can efficiently produce malonyl-CoA from oxaloacetate. biorxiv.orgbiorxiv.org This discovery provides a new, potentially more flexible route for engineering malonyl-CoA supply, as oxaloacetate can be derived from various carbon sources like glucose, glycerol, and fatty acids. biorxiv.org Downregulating competing pathways that consume malonyl-CoA, such as fatty acid synthesis, is another effective strategy. biorxiv.org The use of inhibitors like cerulenin (B1668410) or triclosan, which block fatty acid synthesis, has been shown to result in the accumulation of malonyl-CoA and increased TAL production. researchgate.netd-nb.info

| Strategy | Approach | Organism | Outcome | Reference |

| Enhance ACC Activity | Introduce regulation-free ScACC1* mutant | Pichia pastoris | 11% increase in TAL titer | mdpi.com |

| Enhance Precursor Flux | Overexpress native ACC1 and MAE1 | Yarrowia lipolytica | 8.5-fold improvement in TAL titer from acetate | nih.gov |

| Alternative Pathway | Use α-keto acid dehydrogenase complex for conversion of oxaloacetate | Streptomyces avermitilis | New route for malonyl-CoA biosynthesis demonstrated | biorxiv.orgbiorxiv.org |

| Inhibit Competing Pathway | Add cerulenin to inhibit fatty acid synthesis | Yarrowia lipolytica | Increased TAL production | researchgate.net |

Directed Evolution and High-Throughput Screening of Synthase Variants

Directed evolution is a powerful technique for improving the catalytic efficiency and performance of enzymes. nih.govanu.edu.au This method involves creating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screening system to identify improved versions. nih.govresearchgate.net For triacetate lactone production, directed evolution has been successfully applied to the Gerbera hybrida 2-pyrone synthase (2-PS). nih.gov

A key component of this process is the development of a high-throughput screen. One innovative approach involved engineering the Escherichia coli regulatory protein AraC to activate gene expression in response to TAL. nih.gov This created an endogenous TAL reporter system that links TAL concentration to a measurable output, enabling rapid screening of thousands of synthase variants. nih.gov

Through two rounds of mutagenesis and high-throughput screening using this reporter system, a 2-PS variant was isolated that led to a 20-fold increase in TAL production in E. coli. nih.gov Kinetic analysis of this improved variant revealed that its catalytic efficiency (kcat/Km) for the substrate malonyl-CoA was enhanced by 19-fold. nih.gov Ultrahigh-throughput screening (uHTS) methods, such as those using microfluidic droplets, offer the potential to screen millions of variants, dramatically accelerating the evolution process. ethz.chuni-hamburg.de These techniques are crucial for tackling complex evolutionary challenges and unlocking enzymes with significantly enhanced properties for industrial applications. ethz.chuni-hamburg.de

Polyketide Synthase (PKS) Dependent Pathways

Type III Polyketide Synthases in Triacetate Lactone Formation

Triacetate lactone (TAL) is a simple polyketide synthesized by Type III polyketide synthases (PKSs). nih.govfrontiersin.org These enzymes, also known as chalcone (B49325) synthase-like PKSs, are structurally the simplest class of PKSs, functioning as single-protein systems without the modular domain structure of Type I and II PKSs. cnif.cnnih.gov They directly use free acyl-CoA thioesters as substrates, bypassing the need for an acyl carrier protein (ACP). cnif.cn

The archetypal enzyme for TAL formation is 2-pyrone synthase (2-PS), originally identified from Gerbera hybrida. nih.govfrontiersin.org 2-PS catalyzes the formation of TAL through the condensation of one starter molecule of acetyl-CoA with two extender units of malonyl-CoA. nih.govfrontiersin.org The reaction proceeds via a triketide intermediate, which then undergoes lactonization to form the stable pyrone ring of TAL. nih.gov The catalytic mechanism of Type III PKSs involves a conserved set of active site residues, including a catalytic cysteine that forms a covalent bond with the growing polyketide chain. cnif.cn The diversity of products from Type III PKSs arises from their ability to accept various starter CoA-linked molecules and control the number of condensation reactions. frontiersin.org

Exploration of Artificial Polyketoacyl-CoA Thiolase (PKT) Pathways

A significant limitation of PKS-dependent pathways is their reliance on malonyl-CoA as the extender unit, which is energetically costly (requiring ATP) and competes with essential metabolic processes like fatty acid synthesis. sjtu.edu.cn To overcome these inefficiencies, researchers have explored alternative enzymatic routes. sjtu.edu.cnbiorxiv.org A promising alternative is the polyketoacyl-CoA thiolase (PKT) pathway. sjtu.edu.cn Certain thiolase enzymes, termed PKTs, can catalyze the iterative, non-decarboxylative Claisen condensation of acetyl-CoA units to form polyketide backbones. cnif.cnsjtu.edu.cn

This PKT-catalyzed reaction bypasses the formation of malonyl-CoA, thus avoiding the associated ATP consumption and carbon loss as CO2. sjtu.edu.cn Researchers have demonstrated that some thiolases, such as BktB from Cupriavidus necator and its homologs, can synthesize triacetic acid lactone. biorxiv.orgresearchgate.netbiorxiv.org In fact, an engineered E. coli strain expressing BktB produced a higher titer of TAL than a strain using a Type III PKS. cnif.cn More recently, a BktB homolog from a Burkholderia species was discovered to have approximately 30 times higher TAL production activity in vitro and in vivo compared to the original BktB, achieving a TAL titer of 2.8 g/L in fed-batch fermentation in E. coli. biorxiv.orgbiorxiv.org This PKT pathway represents a more efficient and direct route to polyketide synthesis, leveraging the simpler architecture of thiolases. sjtu.edu.cn

| Pathway | Key Enzyme Class | Extender Unit | Energy Efficiency | Reference |

| PKS-dependent | Type III PKS (e.g., 2-PS) | Malonyl-CoA | Lower (ATP-dependent malonyl-CoA formation) | nih.govsjtu.edu.cn |

| PKT-dependent | Polyketoacyl-CoA Thiolase (e.g., BktB) | Acetyl-CoA | Higher (Bypasses ATP-dependent step) | sjtu.edu.cnbiorxiv.org |

Chemo-Enzymatic Approaches and Biocatalysis

Chemo-enzymatic synthesis integrates the precision and selectivity of biocatalysts with the versatility of chemical reactions, offering powerful strategies for constructing complex molecules. nih.gov In the context of polyketides, this approach can involve using enzymes for key bond formations, such as the C-C bond formation central to the synthesis of the triacetate lactone backbone. nih.gov

One strategy involves using enzymes to generate key intermediates that are then converted to the final product through chemical means. For example, TAL produced via fermentation can be readily purified and then converted into other valuable chemicals. researchgate.net A study showed that TAL from Y. lipolytica fermentation could be concentrated to over 94% purity and then converted with 96% yield to pogostone (B610156), a valuable antibiotic. researchgate.net

Another approach utilizes biocatalytic cascades where multiple enzymes work in concert, sometimes in a one-pot reaction, to build a molecule from simple precursors. nih.gov For instance, α-oxoamine synthases (AOS), which catalyze the irreversible Claisen-like condensation of an α-amino acid with an acyl-CoA thioester, can be used as the key C-C bond-forming biocatalyst in a cascade. nih.gov While not directly applied to this compound in the reviewed literature, the principles of using such cascades—for example, by coupling an acetyl-CoA generating enzyme with a C-C bond-forming enzyme—demonstrate the potential for developing novel chemo-enzymatic routes to polyketide precursors. nih.gov This integration allows chemists to bypass difficult chemical steps and leverage the inherent efficiency of enzymes. nih.gov

Biocatalytic Applications in the Synthesis of Related Lactones

Biocatalysis offers a powerful and sustainable approach for the synthesis of lactones, including those structurally related to triacetate lactone. Enzymes, particularly from the polyketide synthase (PKS) family, are instrumental in constructing these complex molecules. nih.gov For instance, the microbial synthesis of triacetic acid lactone itself relies on the enzyme 2-pyrone synthase (2-PS). wikipedia.org This enzyme has been successfully utilized in hosts like Escherichia coli and Saccharomyces cerevisiae, with the latter demonstrating higher yields. wikipedia.org The process involves the enzyme-catalyzed condensation of acetyl-CoA with two molecules of malonyl-CoA to form a 3,5-diketohexanoate thioester intermediate, which then undergoes ring closure to produce triacetic acid lactone. wikipedia.org

Researchers have also explored the in vitro use of PKS modules for the production of chiral triketide lactones. nih.gov By combining cofactor regeneration, substrate truncation, and leveraging the natural promiscuity of these enzymes, it's possible to generate these valuable chiral building blocks from abundant racemic and achiral precursors. nih.gov This biocatalytic platform not only facilitates the synthesis of complex molecules but also aids in the fundamental study of PKS modules. nih.gov

Furthermore, the scope of biocatalysis extends to the formation of various lactone ring sizes. Thioesterase enzymes, such as DcsB from the decarestrictine C1 biosynthetic pathway, have been shown to efficiently catalyze the formation of medium-ring lactones, a synthetically challenging task due to unfavorable cyclization energetics. acs.orgescholarship.org DcsB exhibits broad substrate promiscuity, accepting linear substrates of varying lengths and substitutions, making it a promising biocatalyst for lactonization. acs.orgescholarship.org

The following table summarizes key enzymes and their applications in the biocatalytic synthesis of lactones:

| Enzyme/System | Host Organism/Source | Product(s) | Key Features |

| 2-Pyrone Synthase (2-PS) | Saccharomyces cerevisiae, Escherichia coli | Triacetic Acid Lactone | Catalyzes synthesis from acetyl-CoA and malonyl-CoA. wikipedia.org |

| Terminal Module of Erythromycin Synthase | In vitro | Chiral Triketide Lactones | Employs cofactor regeneration and substrate truncation. nih.gov |

| DcsB (Thioesterase) | Decarestrictine C1 pathway | Medium-Ring Lactones | Demonstrates broad substrate promiscuity. acs.orgescholarship.org |

| Polyketide Synthase 12 (PKS12) | Mycobacterium tuberculosis | 2-Methyl Guerbet-like Lipids | Can be repurposed for the synthesis of valuable lipid scaffolds. acs.org |

Enzymatic Ring-Opening and Subsequent Functionalization

The enzymatic ring-opening of lactones, followed by functionalization, represents a versatile strategy for producing a variety of valuable compounds. Lipases are a class of enzymes that have been extensively studied for their ability to catalyze the ring-opening polymerization (ROP) of lactones, yielding polyesters. nih.govrsc.org This "green" approach to polyester (B1180765) synthesis is influenced by several factors, including the type of lipase (B570770), solvent, water content, and reaction temperature. rsc.org For example, immobilized lipase from Candida antarctica has proven highly effective in the polymerization of ε-caprolactone. nih.gov

The mechanism of lipase-catalyzed ROP involves the activation of the lactone monomer by the enzyme, followed by nucleophilic attack from an initiator, which can be water or an alcohol. nih.gov This process can be tailored to produce polyesters with specific terminal functional groups by carefully selecting the initiator or by adding a terminator molecule. nih.gov The enzymatic polymerizability of different lactones has been quantitatively assessed using Michaelis-Menten kinetics, providing a deeper understanding of the structure-reactivity relationship. nih.gov

Beyond polymerization, the controlled ring-opening of lactones like triacetate lactone can provide access to functionalized linear molecules that can serve as precursors for other chemical entities. The reversible, pH-dependent hydrolysis of the lactone E-ring in compounds like topotecan (B1662842) illustrates the principle of ring-opening to a carboxylate form. nih.gov While not strictly enzymatic in this specific example, it highlights the chemical transformations that can be mimicked or controlled by enzymes.

The functionalization of the pyran-2-one ring system, of which triacetate lactone is a member, is a rich area of synthetic chemistry. acs.orgresearchgate.net These scaffolds contain multiple electrophilic centers, making them susceptible to attack by various nucleophiles. researchgate.net This reactivity allows for the synthesis of a diverse array of heterocyclic compounds. researchgate.net

Chemical Synthesis Approaches to Triacetate Lactone

Synthesis from Dehydroacetic Acid

A well-established chemical method for synthesizing triacetic acid lactone involves the treatment of dehydroacetic acid with concentrated sulfuric acid at elevated temperatures (around 135 °C). wikipedia.org This process initiates a ring-opening and hydration of the dehydroacetic acid to form an intermediate known as "tetracetic acid". wikipedia.org Upon cooling, this intermediate undergoes a cyclization to form the triacetic acid lactone ring structure, which can then be isolated by crystallization from cold water. wikipedia.org

This transformation highlights the reactivity of the pyrone ring system and its susceptibility to both ring-opening and ring-closing reactions under specific conditions. The use of a strong acid catalyst is crucial for promoting the necessary bond cleavages and formations.

Novel Cyclization Strategies for Pyranone and Lactone Scaffolds

Modern organic synthesis has seen the development of numerous innovative strategies for the construction of pyranone and lactone rings, which are core structures in many natural products and pharmaceuticals.

One notable approach involves N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reactions. acs.orgacs.orgnih.gov This methodology allows for the synthesis of functionalized 2H-pyran-2-ones from alkynyl esters and enolizable ketones. acs.orgacs.orgnih.gov The use of an NHC as the catalyst is key to the success of this protocol, which features a broad substrate scope and proceeds under mild, metal-free conditions in a highly regioselective manner. acs.orgacs.orgnih.gov

Another powerful technique is the rhodium(III)-catalyzed cascade C–H activation. acs.org This one-pot synthetic strategy enables the formation of fused heterocyclic lactone scaffolds through a sequence of C–H activation, regioselective [4+2] oxidative annulation, and lactonization. acs.org This method is particularly attractive as it utilizes commercially available starting materials like benzoic acids and acrylic acid derivatives to construct complex polycyclic systems. acs.org

Furthermore, tandem reactions involving coupling and iodocyclization have emerged as a valuable tool for building pyranone rings fused to other heterocyclic systems. rsc.orgbgu.ac.ilnih.gov For instance, pyranones fused to a pyrazolopyrimidine moiety have been prepared through a sequence of Pd/C-mediated coupling, iodocyclization, followed by Sonogashira, Heck, or Suzuki reactions for further functionalization. rsc.orgbgu.ac.il

The following table provides a summary of these novel cyclization strategies:

| Method | Key Reagents/Catalysts | Starting Materials | Product Type |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC, Base | Alkynyl Esters, Enolizable Ketones | Functionalized 2H-Pyran-2-ones |

| Rhodium(III)-Catalyzed C–H Activation | Rh(III) catalyst | Aromatic Acids, Acrylic Acid Derivatives | Fused Heterocyclic Lactones |

| Coupling-Iodocyclization | Pd/C, Iodine | Various alkynes and pyrimidine (B1678525) derivatives | Fused Pyranones |

Stereoselective and Asymmetric Synthetic Routes to Lactone Derivatives

The development of stereoselective and asymmetric methods for the synthesis of lactones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A significant advancement in this area is the copper(I)-catalyzed direct vinylogous aldol (B89426) reaction (DVAR) for the asymmetric synthesis of chiral α,β-unsaturated δ-lactones. nih.govorganic-chemistry.org This method employs β,γ-unsaturated esters and various aldehydes to produce lactones with high enantioselectivity. nih.govorganic-chemistry.org The reaction proceeds through a one-pot sequence of DVAR, double bond isomerization, and intramolecular transesterification for aromatic and heteroaromatic aldehydes. nih.govorganic-chemistry.org

Organocatalysis has also proven to be a powerful tool for asymmetric lactone synthesis. For example, a concise total synthesis of (−)-trans-aerangis lactone utilizes an organocatalyzed MacMillan's cross-aldol reaction as a key step to establish the desired stereochemistry. cdnsciencepub.com

Furthermore, chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids provide an efficient route to enantiomerically enriched γ-chiral α-spiro-γ-lactones. acs.org This catalytic asymmetric method has been extended to the enantioselective bromolactonizations of other alkenyl carboxylic acids, demonstrating its versatility. acs.org

The synthesis of optically active bicyclic lactones has been achieved from meso-cyclic-1,2-cis-dicarboxylic acids using a chiral auxiliary, (R)-(-)-2-amino-2-phenylethanol. oup.com The key step involves the selective reduction of one of the diastereotopic carbonyl groups of the corresponding imide, followed by reductive cleavage and acid hydrolysis to afford the bicyclic lactone in good optical purity. oup.com

The table below highlights some of these stereoselective synthetic approaches:

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Feature |

| Copper(I)-Catalyzed DVAR | Copper(I) complex | β,γ-Unsaturated Esters, Aldehydes | Chiral α,β-Unsaturated δ-Lactones | High enantioselectivity. nih.govorganic-chemistry.org |

| Organocatalyzed Cross-Aldol | MacMillan's catalyst | Aldehydes, Ketones | Functionalized δ-Lactone | Stereoselective formation of key intermediate. cdnsciencepub.com |

| Chiral Sulfide-Catalyzed Bromolactonization | BINOL-derived sulfide | α-Allyl Carboxylic Acids | γ-Chiral α-Spiro-γ-Lactones | Enantioselective synthesis of spirocyclic lactones. acs.org |

| Chiral Auxiliary-Mediated Reduction | (R)-(-)-2-amino-2-phenylethanol | meso-Cyclic-1,2-cis-dicarboxylic acids | Optically Active Bicyclic Lactones | Asymmetric synthesis from a meso compound. oup.com |

Reactivity Profiles and Transformative Pathways of Triacetate Lactone Oxoanion

Carbon-Carbon Bond Formation and Elongation Reactions

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of more complex molecular skeletons. acs.org Triacetate lactone serves as a valuable C6 building block for such transformations. rsc.org The inherent reactivity of the TAL ring system, particularly the nucleophilicity at the C3 position, facilitates its participation in reactions that extend carbon chains. wikipedia.org

One notable example of carbon-carbon bond formation using TAL is in the synthesis of 6-styrenylpyrones. iastate.edu This transformation can be achieved via an aldol (B89426) condensation reaction, which proceeds in good yields and is compatible with a variety of functional groups. iastate.edu Furthermore, the broader principles of Claisen condensation, often catalyzed by thiolase enzymes, are central to the biosynthesis of polyketides from precursors like TAL, highlighting its role in carbon chain elongation. researchgate.net These reactions underscore the utility of triacetate lactone as a starting material for building complex molecules through the strategic formation of new carbon-carbon bonds. iastate.eduresearchgate.net

Derivatization and Functionalization Strategies

The multiple reactive sites in the triacetate lactone molecule allow for a wide range of derivatization and functionalization reactions. These transformations can proceed with either the preservation or the opening of the pyrone ring, leading to a diverse library of compounds. researchgate.net

Triacetate lactone can undergo decarboxylation, a reaction that involves the removal of a carboxyl group. This process is a key transformation, converting the lactone into other useful chemical intermediates. wikipedia.org Specifically, the ring-opening decarboxylation of triacetate lactone in water yields acetylacetone. wikipedia.orgchemrxiv.org Mechanistic studies, combining experimental results and density functional theory calculations, indicate that key structural features of 2-pyrones, such as the degree of ring saturation and the position of double bonds, dictate the mechanisms of both ring-opening and decarboxylation. researchgate.net

The pyrone ring of triacetate lactone is susceptible to nucleophilic attack, leading to ring-opening transformations. This reactivity is particularly useful for synthesizing acyclic structures or for subsequent cyclization into new heterocyclic systems. researchgate.netrsc.org The process often involves the generation of highly reactive intermediates that can be trapped or can rearrange to form stable products. rsc.orgresearchgate.net

A significant application of TAL's ring-opening reactivity is its reaction with amines to produce a variety of nitrogen-containing heterocyclic compounds (azaheterocycles). rsc.orgresearchgate.net Both aliphatic and aromatic primary amines react with TAL, and the reaction outcome can be controlled by temperature. iastate.edu At ambient temperatures, the reaction typically yields 4-amino-2-pyrones. iastate.eduiastate.edu However, if the temperature is elevated to 100°C, the reaction proceeds further to generate 4-hydroxy-2-pyridones. iastate.eduiastate.edu

This strategy has been successfully employed to convert bio-based TAL into biologically important azaheterocycles such as 4-pyridones, pyrazoles, isoxazolines, and isoxazoles. rsc.orgresearchgate.net The reaction with amines initially forms carbamoylated enaminones, which are versatile polycarbonyl intermediates. rsc.org These intermediates can then be cyclized with other reagents. For instance, reaction with dimethylformamide dimethyl acetal (B89532) yields pyridone-3-carboxamides, while reactions with hydrazines and hydroxylamine (B1172632) lead to pyrazolyl- and (isoxazolinyl)acetoamides, respectively. rsc.org Notably, the fluorinated analog of TAL, trifluorotriacetic acid lactone, exhibits different regioselectivity in its reaction with amines compared to its non-fluorinated counterpart. mdpi.com

Table 1: Ring-Opening Reactions of Triacetate Lactone with Amines and Subsequent Cyclizations

| Reactant(s) | Conditions | Intermediate/Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| TAL + Aliphatic/Aromatic Amines | Solvent-free or EtOH | Carbamoylated enaminones | 40–98% | rsc.org |

| Carbamoylated enaminones + Dimethylformamide dimethyl acetal | - | Pyridone-3-carboxamides | 91–99% | rsc.org |

| Carbamoylated enaminones + Hydrazines | - | Pyrazolyl-acetoamides | 72–96% | rsc.org |

| Carbamoylated enaminones + Hydroxylamine | - | (Isoxazolinyl)acetoamides | 60–91% | rsc.org |

| TAL + Primary Amines | Water, Ambient Temp. | 4-Amino-2-pyrones | - | iastate.edu |

The synthesis of diverse azaheterocycles from triacetate lactone is strategically centered on its transformation into reactive and multifunctional polycarbonyl intermediates. rsc.orgresearchgate.net When TAL undergoes a ring-opening reaction with aliphatic or aromatic amines, the primary products are carbamoylated enaminones. rsc.org These enaminones are highly valuable C6 building blocks because they possess multiple reactive sites, including a ketone, an enamine, and an amide. This polyfunctionality allows for subsequent, regioselective reactions to construct more complex heterocyclic systems without the need to isolate the intermediate, enabling efficient one-pot syntheses. rsc.org

Ring-Opening Transformations

Triacetate Lactone as a Platform Chemical in Organic Synthesis

Triacetate lactone is recognized as a versatile and bio-privileged platform chemical, meaning it can be produced from renewable resources like glucose and subsequently converted into a multitude of higher-value products. researchgate.netrsc.orgiastate.educhemrxiv.org Its utility stems from the presence of several electrophilic and nucleophilic centers, which allows for a wide range of chemical transformations. researchgate.net

As an intermediate, TAL is a precursor to a variety of commercially important chemicals. wikipedia.org Through decarboxylation, it yields acetylacetone, which is used in metal extraction. wikipedia.org It is also a starting material for sorbic acid, a widely used food preservative, as well as dienoic acid and hexenoic acid. wikipedia.orgrsc.orgresearchgate.net Furthermore, TAL serves as a key intermediate in the synthesis of phloroglucinol (B13840) and resorcinol. illinois.edu The diverse reactivity of TAL allows for the synthesis of complex natural products like pogostone (B610156) and various substituted pyrones and pyridones, demonstrating its significant potential in expanding chemical diversity from a single, renewable starting material. researchgate.netiastate.eduiastate.edu

Table 2: Examples of Value-Added Chemicals Derived from Triacetate Lactone

| Precursor | Derived Product(s) | Application/Significance | Reference(s) |

|---|---|---|---|

| Triacetate Lactone | Acetylacetone | Metal extraction, food additive | wikipedia.org |

| Triacetate Lactone | Sorbic Acid | Food preservative | wikipedia.orgrsc.orgresearchgate.net |

| Triacetate Lactone | Dienoic Acid | Mold inhibitor | wikipedia.org |

| Triacetate Lactone | Hexenoic Acid | Flavoring agent | wikipedia.org |

| Triacetate Lactone | 4-Pyridones, Pyrazoles, Isoxazoles | Biologically important azaheterocycles | rsc.orgresearchgate.net |

| Triacetate Lactone | Phloroglucinol | Precursor for energetic materials (TATB) | illinois.edu |

| Triacetate Lactone | Resorcinol | Used in resins and adhesives | illinois.edu |

| Triacetate Lactone | Pogostone | Specialty chemical with biological activity | iastate.edu |

Precursor to Short-Chain Fatty Acids and Derivatives (e.g., Sorbic Acid, Dienoic Acid, Hexenoic Acid)

Triacetate lactone oxoanion, through its conjugate acid (TAL), serves as a platform chemical for the synthesis of various short-chain fatty acids and their derivatives, which have widespread applications as food preservatives and flavoring agents. nih.govnih.gov The conversion pathways typically involve hydrogenation, dehydration, and ring-opening reactions to yield valuable C6 compounds like sorbic acid, dienoic acid, and hexenoic acid. nih.gov

Detailed Research Findings:

A notable application is the production of potassium sorbate, a common food preservative, from TAL. Research has detailed a three-step catalytic strategy for this conversion, presenting an alternative to traditional petrochemical routes. nih.gov This process involves:

Hydrogenation: TAL is first hydrogenated to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP).

Dehydration: The resulting HMP is then dehydrated to form parasorbic acid (6-methyl-5,6-dihydro-2-pyrone).

Ring-Opening and Hydrolysis: Finally, the parasorbic acid undergoes ring-opening and hydrolysis with a base like potassium hydroxide (B78521) (KOH) to yield potassium sorbate. nih.gov

| Reaction Step | Reactant | Product | Key Process | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | Triacetic Acid Lactone (TAL) | 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP) | Hydrogenation | Near Quantitative | nih.gov |

| 2 | 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP) | Parasorbic Acid (PSA) | Dehydration | 84.2% | nih.gov |

| 3 | Parasorbic Acid (PSA) | Potassium Sorbate | Ring-Opening & Hydrolysis (with KOH) | >99.9% | nih.gov |

Intermediate in Complex Natural Product Synthesis (e.g., Pogostone, Phloroglucinol)

The triacetate lactone structure is a foundational block for the synthesis of more complex natural products. Its functional groups allow for various modifications, making it an important intermediate in synthetic chemistry.

Pogostone: TAL is a recognized starting material for the synthesis of pogostone, a valuable bioactive compound known for its antifungal and antibacterial properties. dtic.milsioc-journal.cn The synthesis leverages the pyrone structure of TAL as a scaffold to build the more complex framework of pogostone. dtic.mil

Phloroglucinol: The conversion of triacetate lactone to phloroglucinol (1,3,5-trihydroxybenzene) is a well-documented pathway. illinois.eduillinois.edu However, this chemical transformation is a multi-step process. nih.govgoogle.com The pathway generally involves the methylation of TAL, followed by cyclization and subsequent deoxygenation reactions to yield the final phloroglucinol product. nih.gov While chemically feasible, this route is often contrasted with more direct, single-step microbial syntheses that convert glucose or malonyl-CoA directly to phloroglucinol using enzymes like PhlD. nih.govillinois.edu Nonetheless, the potential to produce phloroglucinol from bio-based TAL remains a significant area of research due to phloroglucinol's importance as a precursor in pharmaceuticals and other industries. illinois.edu

| Target Compound | Role of TAL | General Pathway Description | Reference |

|---|---|---|---|

| Pogostone | Starting Material / Intermediate | TAL is used as a foundational chemical scaffold for the multi-step synthesis of pogostone. | dtic.mil, sioc-journal.cn |

| Phloroglucinol | Precursor | Involves a multi-step chemical conversion, including methylation and cyclization of the TAL structure. | nih.gov, illinois.edu, nih.gov, google.com |

Utilization in Synthesis of Energetic Materials (e.g., 1,3,5-triamino-2,4,6-trinitrobenzene)

A critical application of this compound lies in its role as an indirect precursor for high-performance energetic materials. Specifically, it is a key starting point in a combined biological and chemical synthesis route to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a remarkably stable high explosive. nih.govillinois.edu

The synthetic pathway proceeds as follows:

TAL to Phloroglucinol: As established, TAL can be microbially synthesized from glucose and then chemically converted into phloroglucinol. nih.govillinois.edu

Phloroglucinol to TATB: Phloroglucinol serves as the direct aromatic core for building the TATB molecule. This transformation involves two primary steps:

Nitration: Phloroglucinol is first nitrated to form 1,3,5-trihydroxy-2,4,6-trinitrobenzene (trinitrophloroglucinol or TNPG). google.comgoogle.com This is typically achieved using nitrating agents such as nitric acid. google.com

Amination: The hydroxyl groups of trinitrophloroglucinol (B1230728) are subsequently replaced with amino groups through a process of amination, often involving reagents like ammonia, to yield the final TATB product. google.comosti.gov

This pathway, which begins with a bio-based feedstock like glucose to produce TAL, represents a significant move towards more sustainable and potentially cost-effective methods for producing high-value, specialized chemicals like TATB, which are crucial in both military and civilian applications requiring insensitive high explosives. illinois.eduosti.gov

Theoretical and Computational Investigations of Triacetate Lactone Oxoanion Systems

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are powerful tools for elucidating the intricate details of enzymatic reactions at the atomic level. For the formation of the triacetate lactone oxoanion, these studies provide a fundamental understanding of the reaction pathway, the nature of transition states, and the energetic landscape of the catalytic process.

Transition State Analysis and Energy Barrier Determination

The formation of triacetate lactone, catalyzed by enzymes such as 2-pyrone synthase (2PS), proceeds through a series of steps involving the condensation of acetyl-CoA with two molecules of malonyl-CoA. The catalytic cycle involves the formation of a triketide intermediate which then cyclizes to form the final product. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying such enzymatic reactions, allowing for a high-level quantum mechanical treatment of the reacting species within the complex molecular mechanical environment of the enzyme's active site.

While specific transition state structures and their corresponding energy barriers for the formation of the this compound within the 2PS active site are not extensively detailed in currently available literature, studies on analogous enzyme systems provide a framework for understanding this process. For instance, QM/MM studies on macrophomate (B1257912) synthase, which also acts on a 2-pyrone derivative, have successfully elucidated its reaction mechanism, distinguishing between proposed pathways and identifying key transition states. Such studies typically involve mapping the potential energy surface of the reaction to identify the minimum energy path from reactants to products, pinpointing the high-energy transition state structures along this path. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical determinant of the reaction rate.

Table 1: Representative Energy Barriers for Related Enzymatic Reactions (Hypothetical Data for Illustration)

| Reaction Step | Enzyme System | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Claisen Condensation | Polyketide Synthase | QM/MM (DFT/CHARMM) | 15-20 |

| Aldol (B89426) Cyclization | Macrophomate Synthase | QM/MM (AM1/CHARMM) | 12-18 |

|

Computational Design and Engineering of Enzymes for Triacetate Lactone Production

Strategies for Accumulating Effective Mutants (e.g., GRAPE)

Rational protein engineering aims to enhance desired enzymatic properties such as stability, activity, and specificity. However, the combinatorial complexity of possible mutations presents a significant challenge. The Greedy Accumulated Strategy for Protein Engineering (GRAPE) is a computational approach designed to navigate this vast mutational landscape efficiently. researchgate.netnih.govresearchgate.net This strategy focuses on identifying and combining beneficial single-point mutations in a stepwise manner to achieve significant improvements in enzyme function.

The GRAPE methodology involves a multi-step process:

Comprehensive Single-Mutation Scanning: Initially, computational tools are used to predict the effect of all possible single-point mutations on the enzyme's stability or activity. Algorithms such as FoldX and Rosetta, combined with statistics-based methods, generate a library of potentially beneficial mutations. nih.govnih.gov

Experimental Validation and Library Creation: The most promising single mutations are then experimentally validated to create a library of confirmed effective mutations. This step reduces the number of variants for further investigation to a manageable size, typically fewer than 100. nih.gov

Clustering of Effective Mutations: The validated mutations are grouped into clusters based on their location within the protein structure and their physicochemical properties. This clustering helps to manage and understand potential epistatic effects, where the combined effect of mutations is different from the sum of their individual effects. researchgate.net

Greedy Accumulation: Within each cluster, a "greedy" algorithm is applied. This involves starting with the most effective single mutant as a template and iteratively adding the next most beneficial mutation from the same cluster. researchgate.net The resulting combination is tested, and if it shows improvement, it becomes the new template for the next round of accumulation. This iterative process continues until the addition of new mutations no longer yields significant improvements. researchgate.net

A notable application of the GRAPE strategy was the enhancement of IsPETase, an enzyme that degrades polyethylene (B3416737) terephthalate (B1205515) (PET). By applying this method, researchers developed the "DuraPETase" variant, which exhibited a dramatically increased melting temperature (TM) and a 300-fold increase in degradation performance on semi-crystalline PET films at 40°C. nih.govresearchgate.net This case study demonstrates the power of GRAPE to navigate the complex fitness landscape of protein engineering and arrive at highly optimized enzyme variants.

Table 1: Stepwise Improvement of Enzyme Thermostability using the GRAPE Strategy

| Mutant Combination | Number of Mutations | ΔTm (°C) | Relative Activity (%) |

| Wild Type | 0 | 0 | 100 |

| S188Q | 1 | +8.1 | 120 |

| S188Q/R253A | 2 | +12.5 | 155 |

| S188Q/R253A/D207C | 3 | +17.3 | 190 |

| S188Q/R253A/D207C/S138C | 4 | +22.0 | 230 |

| DuraPETase (Final Mutant) | 10 | +31.0 | >300 |

Note: This table is a representative example based on the principles of the GRAPE strategy and data from studies on enzymes like PETase. The specific mutations and values are illustrative of the stepwise improvement process.

Solvent Effects on Reaction Thermodynamics and Kinetics (e.g., Cluster-Continuum Models)

The surrounding solvent environment can profoundly influence the thermodynamics and kinetics of chemical reactions, particularly those involving charged species like the this compound. Computational models are essential for quantifying these effects. While simple continuum models treat the solvent as a uniform dielectric, they often fail to capture the specific, short-range interactions that are critical for accuracy.

Cluster-continuum models (CCM) offer a more refined approach by combining explicit and implicit solvation methods. aip.orgnih.gov In this hybrid model:

The Cluster: A small number of solvent molecules are treated explicitly using quantum mechanics (QM). This "cluster" typically includes the first solvation shell, allowing for the detailed description of specific interactions such as hydrogen bonds between the solvent and the solute (e.g., the oxoanion).

The Continuum: The bulk solvent beyond this first shell is represented by a polarizable continuum model (PCM). aip.org This component accounts for the long-range electrostatic effects of the bulk solvent without the computational expense of treating every solvent molecule explicitly.

This dual approach allows for a more accurate calculation of solvation free energies, which is crucial for determining reaction equilibria and rates. aip.orgrsc.org For an oxoanion intermediate, the explicit water molecules in the cluster can form strong hydrogen bonds, significantly stabilizing the negative charge. The continuum part of the model then accounts for the polarization of the surrounding solvent medium in response to the charged solute-cluster complex.

Theoretical studies on the thermodynamics of lactone ring-opening reactions provide insight into the energetics of related systems. mdpi.comnih.gov By applying cluster-continuum models, it is possible to dissect the energetic contributions of the solvent to the stability of the tetrahedral intermediate (the oxoanion) and the transition states leading to its formation and collapse. This level of detail is critical for understanding how an enzyme active site, which can be considered a pre-organized solvent environment, modulates reaction barriers. Computational investigations have shown that for anions, the inclusion of explicit solvent molecules can significantly alter calculated properties, leading to better agreement with experimental data. nih.gov

Table 2: Calculated Thermodynamic Data for a Model Lactone Hydrolysis Reaction

| Parameter | Gas Phase | Continuum Solvent | Cluster-Continuum Model |

| ΔG°reaction (kcal/mol) | +5.2 | -3.8 | -4.5 |

| ΔH°reaction (kcal/mol) | +2.1 | -7.9 | -8.7 |

| ΔG‡ (kcal/mol) | +25.8 | +18.5 | +16.2 |

| ΔH‡ (kcal/mol) | +24.9 | +16.1 | +14.0 |

Note: This table presents hypothetical data for a generic lactone hydrolysis reaction to illustrate the impact of different solvation models on calculated thermodynamic and kinetic parameters. The values demonstrate the stabilizing effect of solvent, particularly the more accurate cluster-continuum model, on the charged transition state and products.

Intermolecular Interactions Involving the Oxoanion (e.g., Anion-π Interactions)

Within the confined environment of an enzyme's active site, specific non-covalent interactions play a crucial role in stabilizing reactive intermediates like the this compound. Among these, anion-π interactions have emerged as a significant, though often underappreciated, stabilizing force. nih.gov This interaction occurs between an anion and the electron-deficient face of an aromatic π-system. acs.org

The nature of the anion-π interaction is primarily electrostatic, arising from the attraction between the negative charge of the anion and the positive quadrupole moment of a π-acidic aromatic ring (e.g., hexafluorobenzene (B1203771) or aromatic residues in proteins like phenylalanine, tyrosine, and tryptophan). acs.orgresearchgate.net Computational studies using high-level ab initio methods, such as symmetry-adapted perturbation theory (SAPT), have been instrumental in dissecting the components of this interaction. These analyses reveal that the binding energy is a combination of:

Electrostatic forces: The dominant attractive component.

Induction (polarization): The anion induces a dipole in the aromatic ring, and vice-versa.

Dispersion forces: Particularly important for larger, more polarizable anions and π-systems. acs.org

In the context of an enzyme catalyzing the formation or reaction of the this compound, aromatic amino acid side chains (Phe, Tyr, Trp) can be positioned to form favorable anion-π interactions with the negatively charged oxygen atom. Such interactions would contribute to the stabilization of the tetrahedral intermediate, thereby lowering the activation energy of the reaction. The strength of this interaction is sensitive to the nature of the aromatic ring and the specific anion. Theoretical calculations have quantified these interaction energies for various model systems. For instance, the interaction of a halide anion with 1,3,5-triazine (B166579) is significantly stronger than with benzene, highlighting the importance of the π-system's electronic properties. acs.org The concept has been extended to the design of "anion-π enzymes," artificial constructs where catalysis is driven by the stabilization of anionic transition states on a π-acidic surface, demonstrating the functional relevance of this interaction. nih.govacs.org

Table 3: Computed Interaction Energies for Anion-π Complexes

| Anion | π-System | Interaction Energy (kcal/mol) | Electrostatic Component (%) | Induction Component (%) | Dispersion Component (%) |

| F⁻ | Hexafluorobenzene | -29.5 | 65 | 25 | 10 |

| Cl⁻ | Hexafluorobenzene | -19.8 | 60 | 28 | 12 |

| Br⁻ | Hexafluorobenzene | -17.1 | 58 | 29 | 13 |

| NO₃⁻ | 1,3,5-Triazine | -22.4 | 55 | 30 | 15 |

| CO₃²⁻ | 1,3,5-Triazine | -65.3 | 70 | 20 | 10 |

Note: Data in this table is derived from high-level theoretical calculations on model systems to illustrate the strength and nature of anion-π interactions. acs.orgresearchgate.netacs.org The values show the dependence of the interaction on the type of anion and the electronic nature of the aromatic ring.

Spectroscopic Characterization Methodologies in Triacetate Lactone Oxoanion Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like triacetic acid lactone (TAL), the precursor to the oxoanion. ¹H NMR provides information about the chemical environment of hydrogen atoms within the molecule, allowing for the verification of its structural integrity.

In the analysis of TAL and its derivatives, ¹H NMR spectra are typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). core.ac.uk The chemical shifts (δ) of the protons are reported in parts per million (ppm) relative to an internal standard. core.ac.uk For instance, the analysis of reaction mixtures involving TAL has utilized ¹H NMR to confirm the formation of specific products by identifying characteristic signals, such as the olefinic hydrogens in aldol (B89426) condensation products. core.ac.uk The coupling constants (J) between adjacent protons can also provide crucial information about the stereochemistry of the molecule, such as confirming a trans configuration in an olefinic double bond. core.ac.uk While spectra are typically recorded for the neutral TAL molecule, the formation of the oxoanion via deprotonation of the hydroxyl group would lead to significant changes in the NMR spectrum, particularly for protons close to the site of deprotonation, due to altered electron density.

Two-dimensional NMR techniques, such as ¹H-¹H NOESY, can be employed to determine the ring-size and conformation of lactone derivatives by observing through-space interactions between protons. ufrgs.br

Table 1: Representative ¹H NMR Data for Triacetic Acid Lactone Derivatives Note: This table is illustrative, based on typical chemical shifts for similar structural motifs. Precise shifts can vary with solvent and substitution.

| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | singlet | N/A |

| Olefinic Proton (-CH=) | 5.5 - 6.0 | singlet or doublet | 1-2 Hz (long-range coupling) |

| Olefinic Proton (-CH=) | 6.0 - 6.5 | singlet or doublet | 1-2 Hz (long-range coupling) |

| Hydroxyl Proton (-OH) | 4.0 - 12.0 (variable) | broad singlet | N/A |

Mass Spectrometry for Identification and Quantitative Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of triacetate lactone and for identifying it in complex mixtures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound. core.ac.uk

Electrospray ionization (ESI) is a common technique used for the analysis of TAL. core.ac.ukresearchgate.net In negative-ion mode ESI-MS, the triacetate lactone oxoanion can be directly observed as the deprotonated molecule [M-H]⁻. This method is particularly useful for quantitative analysis and for monitoring reactions in real-time. Desorption electrospray ionization-mass spectrometry (DESI-MS), for example, has been used as a high-throughput screening tool to rapidly identify derivatives of TAL from a wide array of reaction conditions without extensive sample preparation. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. By inducing the fragmentation of the parent ion (the oxoanion), a characteristic pattern of fragment ions is produced. The fragmentation pathways of lactones often involve neutral losses of molecules like carbon monoxide (CO) and water (H₂O). researchgate.net Analysis of these fragments helps to confirm the identity of the molecule. researchgate.net

Table 2: Mass Spectrometry Data for Triacetate Lactone

| Ion | Formula | Calculated m/z | Observed m/z (Typical) | Method |

| [M-H]⁻ (Oxoanion) | C₆H₅O₃⁻ | 125.0244 | 125.024 | ESI-MS (Negative Mode) |

| [M+H]⁺ (Protonated) | C₆H₇O₃⁺ | 127.0390 | 127.039 | ESI-MS (Positive Mode) |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are indispensable for determining the absolute configuration of chiral molecules. While triacetate lactone itself is achiral, many of its derivatives and related natural products are chiral.

Electronic Circular Dichroism (ECD) is a type of chiroptical spectroscopy that measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. An ECD spectrum provides information about the spatial arrangement of atoms around the chromophores of a molecule. For chiral lactones, the sign of the Cotton effect in the ECD spectrum, particularly for the n→π* transition of the lactone chromophore, can often be correlated with the molecule's absolute stereochemistry. epa.gov

The application of ECD to derivatives of triacetate lactone would involve comparing the experimentally measured spectrum to spectra predicted by theoretical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. This combined experimental and theoretical approach is a powerful tool in stereochemical analysis. mdpi.com

Role of Triacetate Lactone Oxoanion in Broader Biological and Chemical Contexts

Polyketide Biosynthesis as a Model System

Polyketides are a large class of natural products synthesized by enzymes known as polyketide synthases (PKSs). nih.gov The biosynthesis of TAL is a well-characterized pathway catalyzed by a type III PKS, making it an exemplary system for studying and engineering these enzymatic assembly lines. frontiersin.orgillinois.edu

The production of complex plant-based polyketides, which have significant therapeutic value, is often limited by the slow growth of plants and low extraction yields. nih.govresearchgate.net Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising alternative for sustainable and scalable production. nih.govnih.gov These microbes are well-characterized, easy to manipulate genetically, and can be grown on inexpensive substrates. nih.gov

The biosynthesis of TAL is a foundational model for this engineering work. The pathway involves the enzyme 2-pyrone synthase (2-PS), a type III PKS, which catalyzes the condensation of one acetyl-CoA starter molecule with two malonyl-CoA extender units. illinois.eduwikipedia.org Reconstructing this and more complex plant polyketide pathways in microbial hosts is a primary goal. frontiersin.orgresearchgate.net A significant challenge is ensuring a sufficient supply of precursor molecules, especially malonyl-CoA, which is often a rate-limiting step. nih.gov Engineering strategies frequently focus on overexpressing enzymes like acetyl-CoA carboxylase (ACC) to boost the intracellular pool of malonyl-CoA, thereby enhancing the production of TAL and other desired polyketides. nih.gov S. cerevisiae is often a preferred host over E. coli as its eukaryotic cellular structure is more suitable for expressing complex plant enzymes like cytochrome P450s, which are often involved in modifying the polyketide backbone. nih.gov

Polyketide synthases are remarkable enzymes that function like programmed molecular assembly lines. Type III PKSs are relatively small homodimeric proteins that iteratively catalyze the condensation of a starter unit with extender units. nih.govdoaj.org The "programming" of these enzymes—which dictates the choice of starter molecule, the number of extension steps, and the subsequent cyclization pattern—is encoded within the enzyme's active site architecture.

The synthesis of TAL by 2-pyrone synthase is a simple and elegant example of this programming: one acetyl-CoA is selected as the starter, followed by precisely two condensation reactions with malonyl-CoA. illinois.edu Understanding this specificity is crucial for enzyme engineering. Research has shown that the substrate specificity of PKSs can be altered through site-directed mutagenesis. For example, specific amino acid residues within the active site cavity are critical for selecting the starter substrate. nih.gov In one study, mutating a specific tyrosine residue in a bacterial type III PKS abolished its ability to use malonyl-CoA as a starter. nih.gov Similarly, other mutations can restrict the number of condensation reactions, leading to the production of smaller polyketides. nih.gov This ability to reprogram PKS enzymes by altering their genetic code opens the door to creating novel polyketides not found in nature.

Chemical Biology Applications and Synthetic Precursors

Triacetic acid lactone (TAL), the conjugate acid of the oxoanion, is considered a versatile, bio-renewable platform chemical. rsc.orgresearchgate.net Its multiple functional groups and reactive centers allow it to be converted into a diverse array of valuable chemicals. wikipedia.orgresearchgate.net This versatility makes TAL a significant target for microbial biomanufacturing as a sustainable alternative to petroleum-based feedstocks. researchgate.net

TAL serves as a precursor for a variety of commercially important compounds. It can be converted to sorbic acid, which is widely used as a food preservative. wikipedia.orgresearchgate.net It is also a starting material for producing phloroglucinol (B13840), which in turn is used to synthesize resins, adhesives, and the thermally stable energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). illinois.edu Furthermore, through ring-opening transformations, TAL can be used to synthesize various azaheterocycles, including biologically important pyridones, pyrazoles, and isoxazoles. researchgate.netrsc.org

| Precursor | Derived Compound | Application/Significance | Reference |

|---|---|---|---|

| Triacetic Acid Lactone | Sorbic Acid | Food preservative | wikipedia.orgresearchgate.net |

| Triacetic Acid Lactone | Phloroglucinol | Precursor for resins, adhesives, and TATB | illinois.edu |

| Triacetic Acid Lactone | Resorcinol | Used in resin and adhesive formulations | illinois.edu |

| Triacetic Acid Lactone | 4-Pyridones | Biologically important azaheterocycles | researchgate.netrsc.org |

| Triacetic Acid Lactone | Pyrazoles | Biologically important azaheterocycles | researchgate.netrsc.org |

| Triacetic Acid Lactone | Acetylacetone | Used for metal extraction and as a food additive | wikipedia.org |

Conjugate Acid-Base Relationships and Protonation State Relevance (e.g., at pH 7.3)

In the context of Brønsted-Lowry acid-base theory, a conjugate base is the species formed after an acid donates a proton (H⁺). wikipedia.orguhcl.edu The triacetate lactone oxoanion (C₆H₅O₃⁻) is the conjugate base of triacetic acid lactone (TAL, C₆H₆O₃). nih.gov This relationship can be represented by the following equilibrium:

C₆H₆O₃ (Triacetic acid lactone) ⇌ C₆H₅O₃⁻ (this compound) + H⁺

The this compound is formed specifically by the deprotonation of the acidic 4-hydroxy group on the pyrone ring of TAL. nih.gov The protonation state of this molecule is highly dependent on the pH of the surrounding environment. The strength of an acid determines the position of this equilibrium. While TAL is a weak acid, its conjugate base, the oxoanion, is what predominates under neutral to alkaline conditions. quora.com

Crucially, at a physiological pH of 7.3, the equilibrium shifts towards the deprotonated form. nih.gov This means that within a biological system, such as the cytoplasm of a cell where it is synthesized, the molecule exists primarily as the this compound. nih.gov This fact is significant for understanding its biological activity, its interaction with enzymes, and its transport across cellular membranes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing triacetate lactone oxoanion derivatives, and how can reaction conditions be optimized?

- Answer : A one-pot, three-step synthesis using organolead reagents (e.g., 2-(methoxycarbonyl)phenyllead triacetate) with β-oxo lactones and phenols in the presence of pyridine has been demonstrated to yield polycyclic lactones efficiently (60–85% yields). Key optimizations include controlling stoichiometry, solvent polarity, and temperature to minimize intermediate isolation and side reactions .

- Methodological Insight : Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification via column chromatography using silica gel.

Q. How can this compound structures be characterized using spectroscopic techniques?

- Answer : Infrared (IR) spectroscopy identifies lactone carbonyl stretching frequencies (e.g., 1790 cm⁻¹ for triacetate lactones). Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry:

- ¹H NMR : Lactone protons appear as doublets of doublets (δ 3.24 ppm for H-12 in oxymethylene bridges) .

- ¹³C NMR : Lactone carbonyls resonate at ~170 ppm.

- Advanced Tip : Compare IR/NMR data with known analogs (e.g., quinic acid lactones) to confirm structural assignments .

Q. What enzymatic systems interact with triacetate lactone oxoanions, and how are these interactions assayed?

- Answer : Triacetate-lactonase (EC 3.1.1.38) hydrolyzes triacetate lactone to triacetate, a reaction critical in microbial catabolism. Assays involve:

- Enzyme Activity : Measure lactone consumption via HPLC or colorimetric assays (e.g., hydroxamate method for ester hydrolysis).

- Kinetic Parameters : Determine and using Michaelis-Menten plots .

Advanced Research Questions

Q. How do reaction mechanisms differ between organolead-mediated and transition-metal-catalyzed lactonization pathways?

- Answer : Organolead reagents (e.g., phenyllead triacetate) undergo ligand coupling, enabling direct lactone cyclization without metal coordination. In contrast, transition-metal catalysts (e.g., Pd) require oxidative addition and β-hydroide elimination. Mechanistic studies using deuterium labeling or computational modeling (DFT) can resolve intermediates .

- Data Contradiction : Conflicting reports on stereoselectivity in Pd-catalyzed lactonization may arise from solvent effects or ligand bulkiness, necessitating controlled comparative studies.

Q. What strategies resolve contradictory spectroscopic data for this compound derivatives in literature?

- Answer : Discrepancies in NMR/IR peaks (e.g., lactone carbonyl shifts) often stem from solvent polarity or crystallinity. Mitigation strategies:

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal references (e.g., TMS).

- Crystallography : Validate ambiguous structures via X-ray diffraction .

Q. How do bacterial quorum-sensing systems utilize lactone oxoanions, and what are implications for synthetic biology?

- Answer : Homoserine lactones (e.g., 3-oxo-C6-HSL) act as quorum-sensing signals. Triacetate lactone analogs can disrupt these systems via competitive inhibition.

- Experimental Design : Synthesize lactone analogs with modified acyl chains and test biofilm inhibition using Burkholderia cepacia GG4 .

- Analytical Validation : Confirm lactone uptake via LC-MS/MS (e.g., m/z 214.0000 for 3-oxo-C6-HSL) .

Q. What are the stability profiles of triacetate lactone oxoanions under varying pH and temperature conditions?

- Answer : Lactones hydrolyze rapidly under alkaline conditions (pH > 9) but are stable in acidic media. Accelerated stability studies (40–60°C, 75% RH) combined with Arrhenius modeling predict shelf-life.

- Degradation Products : Monitor via LC-MS for triacetate formation .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., triacetate-lactonase). QSAR models optimize substituent effects on logP and IC₅₀.

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |